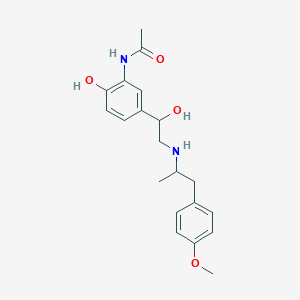

O-Desmethyl Venlafaxine N-Dimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Desmethyl Venlafaxine N-Dimer is related to Venlafaxine, a widely used antidepressant . It’s a metabolite of Venlafaxine . It’s used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations .

Synthesis Analysis

The synthesis of O-Desmethyl Venlafaxine involves a process of demethylation of the methoxy group of venlafaxine . Another study indicated that O-Desmethyl Venlafaxine was synthesized by dimethylation of intermediate III with 37% formaldehyde solution and 85% formic acid solution .Molecular Structure Analysis

The molecular formula of O-Desmethyl Venlafaxine is C16H25NO2 . The molecular weight is 263.37 g/mol . The structure of O-Desmethyl Venlafaxine has been analyzed using liquid chromatography hyphenated to high-resolution tandem mass spectrometry .Chemical Reactions Analysis

Venlafaxine undergoes significant first-pass metabolism in the intestine and liver to form O-Desmethyl Venlafaxine . The first-pass metabolism was modeled as a first-order conversion .Physical And Chemical Properties Analysis

The physical and chemical properties of O-Desmethyl Venlafaxine include a molecular weight of 263.37 g/mol, a XLogP3-AA of 2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .科学的研究の応用

Antidepressant Synthesis

O-Desmethyl Venlafaxine N-Dimer may be used in the synthesis of new antidepressant compounds. Its application in the synthesis process optimization could lead to more efficient production methods for antidepressants .

Pharmacokinetic Modeling

Research into the pharmacokinetics of venlafaxine and its metabolites, including O-Desmethyl Venlafaxine, can help in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved dosing regimens and better therapeutic outcomes .

3. Inhibitors of Serotonin and Noradrenaline Reuptake Both venlafaxine and O-Desmethyl Venlafaxine are known to inhibit serotonin and noradrenaline reuptake, which is a key mechanism in their antidepressant effects. The N-Dimer form could potentially have enhanced or unique inhibitory effects that could be explored for therapeutic applications .

作用機序

Target of Action

O-Desmethyl Venlafaxine N-Dimer primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters in the central nervous system. These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .

Mode of Action

The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is believed to contribute to its antidepressant effects by improving mood and alleviating symptoms of depression .

Biochemical Pathways

By inhibiting the reuptake of serotonin and norepinephrine, O-Desmethyl Venlafaxine N-Dimer affects several downstream biochemical pathways. Increased levels of these neurotransmitters can modulate various signaling pathways involved in mood regulation, stress response, and neuroplasticity. This includes the activation of the cAMP response element-binding protein (CREB) pathway, which plays a crucial role in neurogenesis and synaptic plasticity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of O-Desmethyl Venlafaxine N-Dimer. For instance, extreme pH levels can affect the compound’s solubility and absorption. Additionally, interactions with other medications that inhibit or induce CYP2D6 can alter its metabolism, impacting its therapeutic efficacy and safety profile.

: DrugBank - Venlafaxine : DrugBank - Desvenlafaxine : JAMA Psychiatry - Dual Mechanisms of Action of Venlafaxine : DrugBank - Desvenlafaxine Pharmacokinetics : DrugBank - Venlafaxine Mechanism : JAMA Psychiatry - Venlafaxine Stability

将来の方向性

Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Desmethyl Venlafaxine N-Dimer involves the reaction of O-Desmethyl Venlafaxine with a suitable coupling agent to form the dimeric product.", "Starting Materials": [ "O-Desmethyl Venlafaxine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "O-Desmethyl Venlafaxine is dissolved in a suitable solvent (e.g. DMF, DMSO)", "The coupling agent is added to the reaction mixture", "The reaction mixture is stirred at room temperature for a suitable period of time (e.g. 24 hours)", "The product is isolated by precipitation or chromatography", "The product is characterized by spectroscopic and analytical methods" ] } | |

CAS番号 |

1187545-61-4 |

製品名 |

O-Desmethyl Venlafaxine N-Dimer |

分子式 |

C₃₂H₄₈N₂O₄ |

分子量 |

524.73 |

同義語 |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。